molecular formula C16H16O4 B8763167 Methyl 3-(benzyloxy)-5-methoxybenzoate CAS No. 50637-26-8

Methyl 3-(benzyloxy)-5-methoxybenzoate

Cat. No.: B8763167
CAS No.: 50637-26-8
M. Wt: 272.29 g/mol
InChI Key: DAVQRPLIYCFEJK-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-methoxybenzoate is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

50637-26-8

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 3-methoxy-5-phenylmethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-18-14-8-13(16(17)19-2)9-15(10-14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

DAVQRPLIYCFEJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 4.0 g (0.0165 mmol) methyl 3-(benzyloxy)-5-hydroxybenzoate (160), 6.84 g (0.0495 mmol) potassium carbonate, and 11.71 g (0.0825 mmol) iodomethane in the 200 mL of acetone was stirred at room temperature for 24 h. After the mixture was filtered and evaporated, the residue was washed with water. The methyl 3-(benzyloxy)-5-methoxybenzoate (161) was obtained as a white solid.
Quantity
4 g
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reactant
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6.84 g
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reactant
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11.71 g
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reactant
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 80(a) except substituting methyl 3-hydroxy-5-methoxybenzoate for methyl 3,5-dihydroxybenzoate and benzyl bromide for iodomethane, the title compound was prepared as a tan oil (1.2 g, 4.4 mmol). 1H NMR (400 MHz, CDCl3) δ 7.45-7.31 (m, 6H), 7.24 (s, 1H), 6.76 (m, 1H), 5.09 (s, 2H), 3.95 (s, 3H), 3.84 (s, 3H).
[Compound]
Name
oil
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1.2 g
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of methyl 3-hydroxy-5-methoxybenzoate (6.00 g) in DMF (50 mL) were added benzyl bromide (6.20 g) and potassium carbonate (5.50 g), and the mixture was stirred at room temperature for 15 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (8.90 g) as a white solid.
Quantity
6 g
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reactant
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6.2 g
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reactant
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5.5 g
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reactant
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50 mL
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